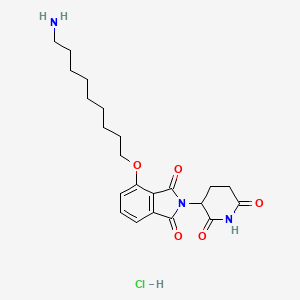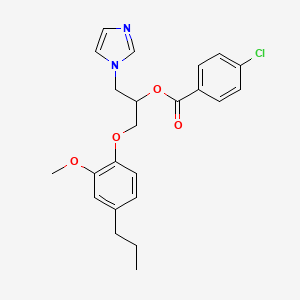
Antifungal agent 70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 70: is a dihydroeugenol-imidazole compound known for its efficacy against multi-resistant Candida auris. It exhibits notable antifungal activity with a minimum inhibitory concentration (MIC) of 36.4 μM . This compound is part of a broader class of antifungal agents designed to combat fungal infections, particularly those resistant to conventional treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antifungal agent 70 is synthesized through a series of chemical reactions involving dihydroeugenol and imidazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of an imidazole ring and subsequent functionalization to enhance antifungal activity .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions: Antifungal agent 70 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties .
Applications De Recherche Scientifique
Antifungal agent 70 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of dihydroeugenol-imidazole derivatives.
Biology: Investigated for its antifungal properties against various fungal pathogens, particularly multi-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products.
Mécanisme D'action
The mechanism of action of Antifungal agent 70 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The molecular targets include enzymes such as glucan synthase, which is crucial for the formation of β-glucan, a key structural component of the fungal cell wall .
Comparaison Avec Des Composés Similaires
Azoles: These compounds, such as fluconazole and itraconazole, inhibit ergosterol synthesis, a vital component of the fungal cell membrane.
Polyenes: Compounds like amphotericin B bind to ergosterol, disrupting the fungal cell membrane.
Echinocandins: These compounds, such as caspofungin, inhibit glucan synthase, similar to Antifungal agent 70
Uniqueness: this compound is unique due to its dihydroeugenol-imidazole structure, which provides a distinct mechanism of action and efficacy against multi-resistant Candida auris. Its ability to inhibit glucan synthase sets it apart from other antifungal agents that primarily target ergosterol synthesis .
Propriétés
Formule moléculaire |
C23H25ClN2O4 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |
Clé InChI |
ORNYJMRHLPRBRP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12370402.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
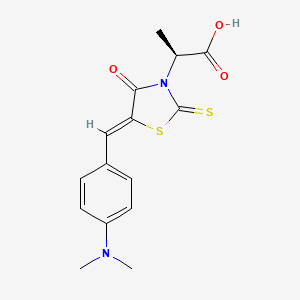
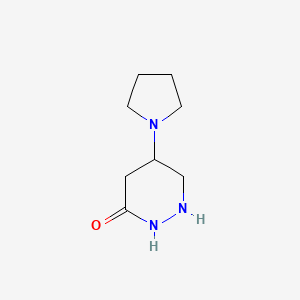
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
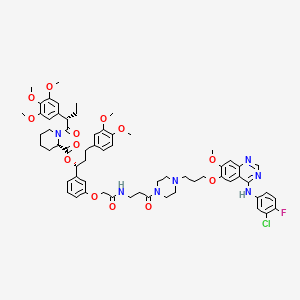
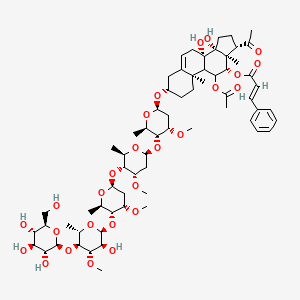
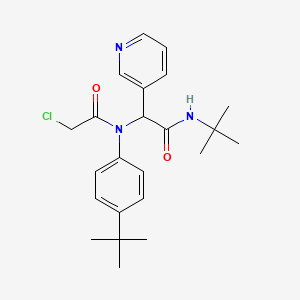
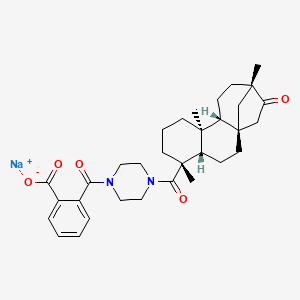
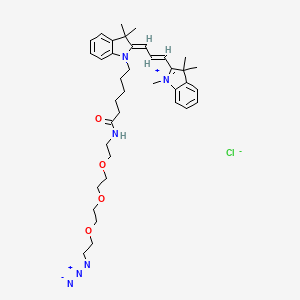
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)
